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Compound of Interest

Compound Name: Chroman-6-ylmethylamine

Cat. No.: B1321672

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the
comprehensive characterization of Chroman-6-ylmethylamine. The protocols outlined below
are designed to ensure accurate and reproducible results for identity, purity, and structural
elucidation.

High-Performance Liquid Chromatography (HPLC)
for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing
the purity of Chroman-6-ylmethylamine and for its quantification in various matrices. Due to
the presence of a primary amine and a chromophoric chroman ring system, UV detection is a
suitable and straightforward method. For enhanced sensitivity and selectivity, especially in
complex matrices, derivatization followed by fluorescence detection or mass spectrometry can
be employed.

Quantitative Data Summary
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Parameter Value
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Purity (Typical) >95%

CAS Number 55746-21-9

Note: The following HPLC data is representative and may vary based on the specific
instrumentation and conditions used.

Analytical Technique Parameter Expected Value
Reverse-Phase HPLC-UV Retention Time (tr) 5-10 min

Amax ~280 nm

LC-MS (ESI+) [M+H]* 164.10

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of a Chroman-6-ylmethylamine sample by HPLC with UV
detection.

Materials:

e Chroman-6-ylmethylamine sample

o HPLC grade acetonitrile (ACN)

e HPLC grade water

e Formic acid (FA)

e C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 pm)

e HPLC system with UV detector
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Procedure:

» Mobile Phase Preparation:

o Mobile Phase A: 0.1% Formic Acid in Water

o Mobile Phase B: 0.1% Acetonitrile

e Sample Preparation:

o Prepare a stock solution of Chroman-6-yIlmethylamine in methanol at a concentration of
1 mg/mL.

o Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 A:B) to a final
concentration of 0.1 mg/mL.

e Chromatographic Conditions:

[¢]

Column: C18 reverse-phase column

o Flow Rate: 1.0 mL/min

o Injection Volume: 10 pL

o Column Temperature: 30 °C

o UV Detection: 280 nm

o Gradient:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-20 min: 95% to 5% B

20-25 min: 5% B (re-equilibration)
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o Data Analysis:
o Integrate the peak corresponding to Chroman-6-ylmethylamine and any impurity peaks.

o Calculate the purity by the area percent method.

Experimental Workflow: HPLC-UV Purity Analysis

Sample & Mobile Phase Preparation

Prepare Sample
(0.1 mg/mL)

Data Processing

v HPLC Analysis

. Inject Sample Gradient Elution on UV Detection | . . Calculate Purity
Prepare Mobile
e Ae B (10 L) €18 Column sonm) | %7 Integrate Peaks > (Area %)

Click to download full resolution via product page

Caption: Workflow for HPLC-UV purity analysis of Chroman-6-ylmethylamine.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the
structure of Chroman-6-ylmethylamine through fragmentation analysis. Electrospray
ionization (ESI) is a suitable soft ionization technique for generating the protonated molecular
ion.

Quantitative Data Summary
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lon m/z (calculated) m/z (observed) Description

Protonated molecular

[M+H]* 164.1019 ~164.10 )
ion
Fragment 1 147.0757 ~147.08 Loss of NHs
a-cleavage (loss of
Fragment 2 134.0961 ~134.10

CH2NHz2)

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for Chroman-6-
ylmethylamine.

Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
Procedure:

o Sample Preparation: Prepare a dilute solution of Chroman-6-ylmethylamine (1-10 pg/mL)
in 50:50 acetonitrile:water with 0.1% formic acid.

e Infusion or LC Conditions: The sample can be directly infused into the mass spectrometer or
injected into the LC-MS system using the HPLC method described above.

e Mass Spectrometry Conditions (Positive ESI Mode):
o Capillary Voltage: 3.5 kV
o Cone Voltage: 30 V
o Source Temperature: 120 °C
o Desolvation Temperature: 350 °C
o Desolvation Gas Flow: 600 L/hr

o Scan Range: m/z 50-500
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o Collision Energy (for MS/MS): 10-30 eV (ramped)

o Data Analysis:
o Identify the [M+H]* ion in the full scan spectrum.

o Analyze the MS/MS spectrum to identify characteristic fragment ions.

Fragmentation Pathway

Chroman-6-ylmethylamine

[M+H]*
m/z ~164.10
- NHs - CH2NH2
Loss of NHs a-Cleavage
[C10H110]* [CoH100]*
m/z ~147.08 m/z ~134.10

Click to download full resolution via product page

Caption: Putative fragmentation pathway of Chroman-6-ylmethylamine in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of Chroman-6-
ylmethylamine. *H NMR provides information on the number and connectivity of protons, while
13C NMR reveals the carbon skeleton.

Predicted Quantitative NMR Data

Note: Chemical shifts (&) are predicted and may vary depending on the solvent and instrument.

H NMR (400 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.0 m 2H Aromatic CH
~6.7 S 1H Aromatic CH
~4.1 t 2H O-CH:
~3.7 s 2H Ar-CH2-N
~2.7 t 2H Ar-C-CH:z
~1.9 m 2H CH2-CH2-O

|~1.5|brs|2H | NHz |

13C NMR (100 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~154 Ar-C-O
~130 Ar-C
~128 Ar-CH
~127 Ar-C
~117 Ar-CH
~116 Ar-CH
~67 O-CH:
~46 Ar-CHz-N
~29 Ar-C-CH:z
| ~23 | CH2-CH2-O |

Experimental Protocol: NMR Analysis

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Objective: To acquire *H and 3C NMR spectra for structural confirmation.
Materials:

o Chroman-6-ylmethylamine (5-10 mg)

o Deuterated solvent (e.g., CDCls or DMSO-ds)

e NMR tube

Procedure:

o Sample Preparation: Dissolve the sample in ~0.6 mL of the deuterated solvent in an NMR
tube.

e Instrument Setup:
o Tune and shim the NMR spectrometer according to standard procedures.
o Acquire a *H NMR spectrum (e.g., 16 scans).
o Acquire a 3C NMR spectrum (e.g., 1024 scans).

o If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete
assignment.

» Data Processing:
o Process the spectra (Fourier transform, phase correction, baseline correction).
o Reference the spectra to the residual solvent peak.

o Integrate the *H NMR signals and assign the peaks based on chemical shifts,
multiplicities, and 2D correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1321672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

FTIR spectroscopy is used to identify the characteristic functional groups present in Chroman-
6-ylmethylamine.

: _

Wavenumber (cm—?) Intensity Assignment

3300-3400 Medium, broad N-H stretch (primary amine)
2850-2950 Medium C-H stretch (aliphatic)
1600-1620 Medium N-H bend (scissoring)
1450-1500 Strong C=C stretch (aromatic)
1230-1270 Strong C-O stretch (aryl ether)
1000-1100 Strong C-N stretch

Experimental Protocol: FTIR Analysis

Obijective: To identify the functional groups of Chroman-6-ylmethylamine.
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:

e Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR
crystal.

o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm~1).
o Data Analysis:

o Identify and label the characteristic absorption bands.
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Potential Signaling Pathway for Further
Investigation

Chroman derivatives are known to exhibit a wide range of biological activities, including anti-
inflammatory and anti-cancer effects.[1][2][3][4][5] One potential avenue of investigation for
Chroman-6-ylmethylamine could be its interaction with pathways involved in cellular
proliferation and survival, such as the PI3K/Akt/mTOR pathway.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Chroman-6-
ylmethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. Structure, biological activity, and biosynthesis of natural chromanes and chromenes -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 5. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential
Treatment of Prostate Cancer - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Characterization of Chroman-6-ylmethylamine]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1321672#analytical-techniques-for-characterizing-
chroman-6-ylmethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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